molecular formula C11H16N4O4 B038490 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol CAS No. 120277-97-6

alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol

Cat. No. B038490
M. Wt: 268.27 g/mol
InChI Key: DPMZLIVDHOHRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol, commonly known as NOE, is a chemical compound that belongs to the class of nitroimidazole derivatives. NOE has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

NOE has been extensively studied for its potential applications in scientific research. One of the most promising applications of NOE is in the field of cancer research, where it has been shown to exhibit potent anticancer activity by targeting hypoxic cancer cells. NOE has also been studied for its potential applications in the treatment of bacterial infections, particularly those caused by anaerobic bacteria. Additionally, NOE has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism Of Action

The mechanism of action of NOE is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in hypoxic cells. NOE has also been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

NOE has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer, antibacterial, anti-inflammatory, and antioxidant properties, NOE has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Furthermore, NOE has been shown to modulate the activity of certain ion channels, such as the GABA-A receptor, which may contribute to its anxiolytic and sedative effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using NOE in lab experiments is its potent and selective activity against hypoxic cells. This makes it a valuable tool for studying the mechanisms underlying hypoxia-induced cellular responses and for identifying potential targets for anticancer therapy. However, one of the limitations of using NOE in lab experiments is its potential toxicity, particularly at high concentrations. Therefore, careful dose optimization and toxicity testing are required before NOE can be used in vivo.

Future Directions

There are several future directions for research on NOE. One area of interest is the development of NOE derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of the molecular targets of NOE and the elucidation of its mechanism of action. Additionally, further studies are needed to explore the potential applications of NOE in the treatment of neurodegenerative diseases and other inflammatory disorders. Finally, the development of new methods for synthesizing NOE and its derivatives may also be of interest for future research.

Synthesis Methods

NOE can be synthesized using a variety of methods, including chemical synthesis and biotransformation. One of the most common methods for synthesizing NOE is through a reaction between 2-nitroimidazole and 7-oxabicyclo[4.1.0]hept-3-ene-2,3-diol, followed by reduction with sodium borohydride. The resulting product is then treated with a mixture of hydrochloric acid and ethanol to obtain NOE in its pure form.

properties

CAS RN

120277-97-6

Product Name

alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-(3-oxa-7-azabicyclo[4.1.0]heptan-7-yl)propan-2-ol

InChI

InChI=1S/C11H16N4O4/c16-8(5-13-3-2-12-11(13)15(17)18)6-14-9-1-4-19-7-10(9)14/h2-3,8-10,16H,1,4-7H2

InChI Key

DPMZLIVDHOHRLO-UHFFFAOYSA-N

SMILES

C1COCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O

Canonical SMILES

C1COCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O

Origin of Product

United States

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